O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

Catalog No.
S599627
CAS No.
57981-02-9
M.F
C7H5ClF5NO
M. Wt
249.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydro...

CAS Number

57981-02-9

Product Name

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

IUPAC Name

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride

Molecular Formula

C7H5ClF5NO

Molecular Weight

249.56 g/mol

InChI

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H

InChI Key

HVMVKNXIMUCYJA-UHFFFAOYSA-N

SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl

Synonyms

N-[(2,3,4,5,6-Pentafluorobenzyl)oxy]amine Hydrochloride; O-(Pentafluorobenzyl)hydroxyamine Hydrochloride; O-(Pentafluorobenzyl)hydroxylamine Hydrochloride; Hydroxylamine, O-[(pentafluorophenyl)methyl]- Hydrochloride; 2,3,4,5,6-Pentafluorobenzyloxyam

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl

The exact mass of the compound O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153392. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a chemical reagent primarily used for the derivatization of aldehydes and ketones.[1][2][3] Its core function is to convert low-molecular-weight, often volatile or highly reactive, carbonyl compounds into stable, less polar oxime derivatives. These derivatives are specifically engineered for high-sensitivity analysis using gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS).[1][4] The pentafluorobenzyl group is strongly electrophoric, making it ideal for ECD, while the overall structure of the derivative enhances chromatographic performance and thermal stability.[5][6] The hydrochloride salt form improves the reagent's handling, stability, and solubility in aqueous and polar solvent systems common in sample preparation.[7][8]

Substituting O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride with simpler, non-fluorinated analogs like hydroxylamine hydrochloride or O-methylhydroxylamine hydrochloride is not viable for trace-level analysis requiring high sensitivity. The pentafluorobenzyl group is the critical component that confers a strong response in electron capture detectors (ECD) and enhances mass spectrometric detection, a property wholly absent in simpler substitutes.[5] Furthermore, while reagents like 2,4-dinitrophenylhydrazine (DNPH) are used for carbonyl analysis with HPLC-UV, PFBHA derivatives offer distinct advantages for GC-based methods, including the formation of thermally stable oximes that do not require complex cleanup steps and are less susceptible to decomposition at elevated GC injector temperatures.[1][9] This makes PFBHA essential for robust, reproducible quantification of carbonyls in complex matrices where maximum sensitivity and thermal stability are required.[9]

Superior Detection Limits for Trace-Level Carbonyl Quantification

PFBHA derivatization enables significantly lower limits of detection (LODs) compared to methods relying on underivatized analytes or alternative derivatization agents not optimized for GC-ECD/MS. In the analysis of carbonyl compounds in ozonated solutions via on-fiber SPME-GC-MS, PFBHA derivatization achieved LODs ranging from 0.016 to 0.030 µg/L.[1] For comparison, a study analyzing monosaccharides (which contain a carbonyl group) found that derivatization with a different hydroxylamine reagent improved limits of quantitation (LOQs) by 83 to 1600-fold compared to direct analysis of the underivatized compounds.[9] While not a direct comparison of reagents, this highlights the dramatic sensitivity enhancement that carbonyl derivatization provides, with PFBHA being a benchmark reagent for achieving picogram-level sensitivity with GC-ECD.[5]

Evidence DimensionLimit of Detection (LOD)
Target Compound Data0.016–0.030 µg/L for various carbonyls[1]
Comparator Or BaselineUnderivatized monosaccharides (LOQs of 200–500 fmol) vs. derivatized (LOQs of 0.25–3.00 fmol)[9]
Quantified DifferenceUp to 1600-fold improvement in LOQ vs. underivatized analysis[9]
ConditionsTarget Compound: On-fiber SPME-GC-MS analysis of carbonyls in aqueous solution.[1] Comparator: LC-MS/MS analysis of monosaccharides.[9]

For applications requiring the quantification of trace-level carbonyls, such as in environmental monitoring or clinical diagnostics, PFBHA provides the necessary sensitivity that is unachievable with direct analysis or non-fluorinated reagents.

Forms Thermally Stable Derivatives, Outperforming Alternatives like DNPH for GC Analysis

The oxime derivatives formed with PFBHA exhibit high thermal stability, a critical attribute for GC analysis which involves high-temperature injectors. This contrasts with derivatives from other common reagents, such as 2,4-dinitrophenylhydrazine (DNPH). PFBHA derivatives do not decompose at elevated temperatures, whereas some DNPH derivatives are known to be less stable.[1][9] This stability ensures reproducible and accurate quantification, as it prevents analyte loss during the analytical process. The reaction products are stable oximes which are also insensitive to light, providing an advantage over light-sensitive DNPH derivatives.[5][9]

Evidence DimensionDerivative Stability
Target Compound DataPFBHA-oximes are thermally stable and do not decompose at elevated GC temperatures.[1]
Comparator Or Baseline2,4-Dinitrophenylhydrazine (DNPH) derivatives can be light-sensitive and less thermally stable.[5][9]
Quantified DifferenceNot directly quantified in a head-to-head study, but PFBHA is cited as avoiding the decomposition issues associated with DNPH for GC applications.[1]
ConditionsGeneral gas chromatography (GC) and sample handling conditions.

Superior derivative stability directly translates to improved analytical accuracy, precision, and method robustness, reducing the risk of failed runs and inconsistent results in high-throughput laboratory workflows.

Efficient and Quantitative Reaction Under Mild Conditions

PFBHA reacts quantitatively with carbonyls under relatively mild conditions, which simplifies sample preparation workflows. For example, in the analysis of glutaraldehyde, the derivatization reaction proceeds efficiently at 70°C for 10 minutes at a pH of 4.[1] Another study optimizing conditions for volatile carbonyls found that the minimum PFBHA concentration for maximum derivatization yield was 1 mM, with higher concentrations providing no significant increase in yield, thus allowing for cost-effective use of the reagent.[9] Compared to DNPH, the PFBHA reaction and subsequent analysis avoids time-consuming cleanup steps, streamlining the entire process from sample to result.[5]

Evidence DimensionReaction Efficiency & Processability
Target Compound DataReaction can be completed in 10 minutes at 70°C[1]; optimal reagent concentration is 1 mM for cost-efficiency.[9]
Comparator Or BaselineDNPH methods often require additional cleanup steps.[5]
Quantified DifferenceNot quantified, but offers a procedural advantage by eliminating cleanup steps required for other methods.[5]
ConditionsAqueous sample derivatization for GC-MS analysis.

Efficient reaction kinetics and minimal need for post-reaction cleanup reduce sample preparation time, minimize potential for sample loss, and increase overall laboratory throughput.

Trace-Level Analysis of Carbonyl Pollutants in Environmental Samples

Based on its ability to enable ultra-low detection limits, PFBHA is the indicated choice for quantifying aldehydes and ketones in air, water, and soil samples where concentrations are in the parts-per-billion (ppb) or parts-per-trillion (ppt) range.[1][9] The thermal stability of its derivatives ensures reliable results when analyzing complex environmental matrices via GC-MS.[5]

High-Throughput Quantification of Aldehydic Biomarkers in Biological Fluids

The efficient and rapid reaction kinetics of PFBHA make it highly suitable for clinical and biomedical research workflows that require the analysis of numerous samples.[2] It is used to derivatize volatile aldehydes in plasma, blood, and breath for biomarker discovery and validation, where high sensitivity and methodological robustness are critical for obtaining reliable data.[10][11]

Quality Control of Carbonyl Contaminants in Food, Beverages, and Consumer Products

For quality control labs, the reagent's ability to form stable derivatives under straightforward and reproducible conditions is a significant asset.[5] It allows for the robust quantification of carbonyls that can cause off-flavors or indicate product degradation, such as in the analysis of aldehydes in beer or byproducts from food processing.[1][3]

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

57981-02-9

Dates

Last modified: 08-15-2023

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